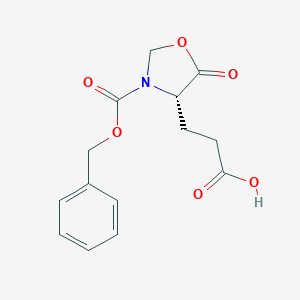

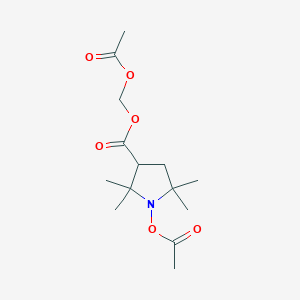

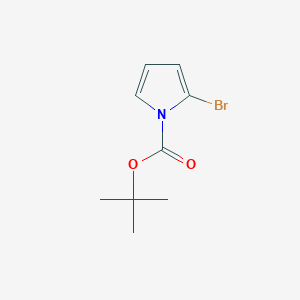

![molecular formula C35H43KN2O10S2 B015811 Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate CAS No. 762260-71-9](/img/structure/B15811.png)

Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex potassium compounds often involves intricate reactions that can lead to the formation of three-dimensional polymeric structures. For example, a related compound, a potassium complex of 5-sulfonobenzene-1,2,4-tricarboxylic acid, demonstrates the complexity involved in such syntheses. This particular compound is formed through the coordination of K(I) cations with sulfonate and carboxylate groups, resulting in a three-dimensional framework characterized by photoluminescent emissions and thermal stability (Xiong et al., 2013).

Molecular Structure Analysis

The molecular structure of potassium complexes can be intricate, involving coordination between potassium ions and various functional groups. For instance, the potassium salt of a sulfonate-carboxylate ligand features a coordination polymer with unique binding modes, illustrating the structural diversity achievable with such compounds (Liu et al., 2008).

Chemical Reactions and Properties

Potassium compounds can participate in a range of chemical reactions, including cross-coupling reactions facilitated by superbases like potassium hydroxide in dimethyl sulfoxide (DMSO), illustrating their utility in organic synthesis (Yuan et al., 2010). These reactions underscore the compounds' chemical reactivity and potential applications in various chemical transformations.

Physical Properties Analysis

The physical properties of potassium compounds, such as their solubility, crystallinity, and thermal stability, are crucial for their application in material science and chemistry. For example, the thermal stability and photoluminescent properties of potassium-based frameworks have been studied to understand their behavior under different conditions, which is essential for their potential applications in luminescent materials and gas sorption technologies (Xiong et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with various organic and inorganic substrates, play a significant role in the applications of potassium compounds. Their ability to form coordination polymers with diverse structures and properties, such as gas sorption capabilities and luminescent sensing of metal ions, highlights the wide range of chemical functionalities these compounds can exhibit (Zhou et al., 2016).

Applications De Recherche Scientifique

Potassium in Agriculture

Potassium plays a crucial role in agriculture, contributing significantly to plant growth, yield, and resistance to environmental stresses. Research highlights the need for a better understanding of potassium in soil-plant systems, emphasizing the role of potassium in improving crop quality and stress tolerance. Potassium solubilizing bacteria (KSB) are identified as beneficial for converting insoluble potassium in soil to forms available for plant uptake, promising an alternative to chemical fertilizers and enhancing sustainable agricultural practices (Etesami et al., 2017; Šustr et al., 2019).

Environmental Implications

The application of potassium in environmental sciences, particularly through the lens of waste management and soil fertility, is significant. Studies discuss the impact of wastewater irrigation high in potassium content on soil fertility, potentially leading to potassium buildup and affecting soil hydraulic conductivity (Arienzo et al., 2009). This underscores the importance of understanding and managing potassium levels in agricultural and environmental contexts.

Propriétés

IUPAC Name |

potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N2O10S2.K/c1-34(2)26-22-24(48(42,43)44)16-18-28(26)36(20-9-5-7-14-32(38)39)30(34)12-11-13-31-35(3,4)27-23-25(49(45,46)47)17-19-29(27)37(31)21-10-6-8-15-33(40)41;/h11-13,16-19,22-23H,5-10,14-15,20-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKVZICMPOKGMR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43KN2O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

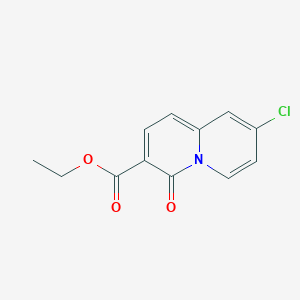

![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)

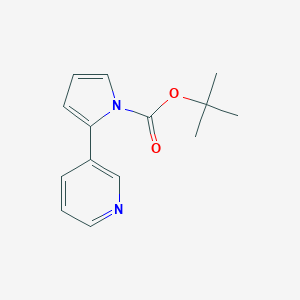

![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)